2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H10N2O5 It is known for its unique structure, which includes a nitrobenzyl group attached to an isoindole dione core
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity, suggesting potential targets could be microbial enzymes or structures .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, which could suggest that this compound may interact with its targets to inhibit their function .
Biochemical Pathways
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including tissue damage and inflammation . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
The synthesis of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-nitrobenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with a benzoyl group instead of a benzyl group.
2-[(4,5-dimethoxy-2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione: This compound has additional methoxy groups on the benzyl ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHYRMMWUXXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321264 | |
Record name | N-(2-nitrobenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-83-4 | |
Record name | NSC372537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-nitrobenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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